molecular formula C6H15ClN2O2S B1520275 2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride CAS No. 1240528-77-1

2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B1520275
CAS No.: 1240528-77-1
M. Wt: 214.71 g/mol
InChI Key: KOXVKXCZALXYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .


Synthesis Analysis

The synthesis of “this compound” involves taking propane diamine and methacryloyl chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc, and then removing Boc .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 123-128 °C and it is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Applications

Alkylation Reactions

The compound is involved in novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters. The study found that alkylation of N-methylpropylenethiourea with chloro-and bromoacetic acids and their esters yields various chlorinated and brominated products, demonstrating the compound's potential as a versatile intermediate in synthetic organic chemistry (Kushakova et al., 2006).

Antimicrobial Activity

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including those related to 2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride, have been synthesized and characterized. These compounds demonstrated weak to moderate antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Alhameed et al., 2019).

Heterocyclic Compound Synthesis

The compound has been used in the synthesis of various fused heterocyclic compounds derived from 3,5-Pyrazolidinedione. This highlights its role as a precursor or intermediate in the synthesis of complex molecules with potential biological activities (Khodairy, 2007).

Phase Equilibrium and Thermodynamic Analysis

The compound has been studied for its solid–liquid phase equilibrium and thermodynamic properties in different solvents. This kind of research is crucial for understanding the compound's behavior in various environments, which is essential for its application in drug formulation and other industries (Blokhina et al., 2021).

Medicinal Chemistry

Novel Drug Synthesis

The core of thiazolidine-2,4-dione has been extensively used in medicinal chemistry for synthesizing different types of potential drug-like small molecules. The synthesis and characterization of novel derivatives, including the non-condensed thiazolidine-2,4-dione-bearing derivative, underscore the compound's significance in drug discovery and development (Holota et al., 2022).

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-3-1-4-8-5-2-6-11(8,9)10;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXVKXCZALXYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 4
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 6
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.